molecular formula C7H12S2 B14423800 2,3-Dithiaspiro[4.4]nonane CAS No. 80879-65-8

2,3-Dithiaspiro[4.4]nonane

Katalognummer: B14423800
CAS-Nummer: 80879-65-8
Molekulargewicht: 160.3 g/mol
InChI-Schlüssel: MWOATIVSSXQGAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dithiaspiro[4.4]nonane is a chemical compound with the molecular formula C₇H₁₂S₂. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is characterized by the presence of two sulfur atoms within its spirocyclic framework, which contributes to its distinct chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dithiaspiro[4.4]nonane typically involves the reaction of aliphatic compounds with sulfur-containing reagents. One common method includes the use of y-lactones, which undergo condensation reactions in the presence of sodium ethoxide to form the spirocyclic structure . The reaction conditions often require refluxing with a concentrated solution of sodium hydroxide, followed by decarboxylation with water or dilute mineral acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dithiaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various sulfur-containing derivatives .

Wirkmechanismus

The mechanism of action of 2,3-Dithiaspiro[4.4]nonane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various chemical bonds and influence the compound’s reactivity. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dithiaspiro[4.4]nonane is unique due to its sulfur-containing spirocyclic structure, which imparts distinct chemical properties and reactivity compared to its oxygen- or nitrogen-containing analogs. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

80879-65-8

Molekularformel

C7H12S2

Molekulargewicht

160.3 g/mol

IUPAC-Name

2,3-dithiaspiro[4.4]nonane

InChI

InChI=1S/C7H12S2/c1-2-4-7(3-1)5-8-9-6-7/h1-6H2

InChI-Schlüssel

MWOATIVSSXQGAS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CSSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.